tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate
Description
tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a methylamino substituent on a propan-2-yl backbone. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol (exact mass: 188.152 g/mol) . The compound features stereochemical specificity at the C2 position, designated as the (2R)-enantiomer. This structural motif is critical in medicinal chemistry, where Boc-protected amines are widely used to enhance solubility and stability during synthetic workflows.
Properties
CAS No. |
1864893-64-0 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with (2R)-1-(methylamino)propan-2-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Hydrochloric acid, trifluoroacetic acid; reactions are conducted in solvents like dichloromethane or acetonitrile at room temperature.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for investigating the behavior of carbamate-protected amines in biological systems .
Medicine: In medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. It acts as an intermediate in the production of drugs targeting neurological disorders and other medical conditions .
Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl carbamate scaffold is versatile, with structural variations influencing reactivity, stability, and biological activity. Below is a comparative analysis of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate and related compounds:
Tert-Butyl Carbamates with Amino Alcohol Substituents
- tert-Butyl N-[(2R)-2-hydroxypropyl]carbamate (CAS: 119768-44-4): Structure: Features a hydroxyl group instead of methylamino at the C1 position. Applications: Intermediate in peptide synthesis; used to introduce chiral centers . Key Difference: Hydroxyl group reduces basicity compared to methylamino, altering reactivity in nucleophilic substitutions .
Tert-Butyl Carbamates with Aromatic Substituents
- tert-Butyl [(2R)-1-(4-cyanophenyl)-3-(1,3-dioxoisoindolin-2-yl)propan-2-yl]carbamate (CAS: N/A): Structure: Contains a 4-cyanophenyl group and isoindoline-dione moiety. Synthesis: 86% yield via silica gel chromatography; characterized by LC-MS (m/z = 406 [M+H]⁺) and ¹H-NMR . Applications: Intermediate for bioactive molecules targeting neurological receptors .
Tert-Butyl Carbamates with Hydrazineyl Groups
- tert-Butyl (S)-(1-(2-(3-chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)carbamate (CAS: N/A):
Di-Substituted Tert-Butyl Carbamates
- tert-Butyl N,N-diallylcarbamate (CAS: 151259-38-0):
Data Tables
Table 2. Spectral Data Highlights
Key Findings and Implications
Functional Group Diversity : Substitutions like hydrazineyl or aromatic groups expand applications from antimicrobials () to CNS-targeting molecules ().
Synthetic Efficiency : Yields for tert-butyl carbamates vary widely (30–86%), influenced by steric hindrance and coupling partners .
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves carbamate formation between tert-butyl carbamate and a chiral amine precursor under basic conditions. Triethylamine in dichloromethane is commonly used as a solvent system, with reaction times ranging from several hours to overnight at room temperature . Key parameters include:
- Base selection : Triethylamine minimizes side reactions like hydrolysis.
- Temperature control : Room temperature prevents racemization of the chiral center.
- Solvent polarity : Dichloromethane ensures solubility while avoiding unwanted solvolysis. Yield optimization may require monitoring via TLC or HPLC to track intermediate stability, particularly for the (2R)-stereoisomer .
Q. How can the stereochemical integrity of the (2R)-configuration be validated during synthesis?
Chiral HPLC or polarimetry is essential for confirming enantiomeric excess. X-ray crystallography (e.g., PDB entry 6COY) provides definitive structural validation, as demonstrated for related carbamates bound to cytochrome P450 enzymes . Additionally, - and -NMR can identify diastereomeric splitting patterns in derivatives, such as trifluoromethyl analogs .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in derivatives like tert-butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate?
The trifluoromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions or cyclization reactions. Stability studies (e.g., -NMR) reveal resistance to hydrolysis under acidic conditions, making it suitable for protecting-group strategies in peptide synthesis . Comparative kinetic data for trifluoro vs. non-fluorinated analogs show a 2–3× rate increase in SN2 reactions due to electron-withdrawing effects .
Q. How do structural modifications (e.g., methoxy or hydroxy substituents) influence biological activity in related carbamates?
A comparative analysis of analogs highlights:
| Compound | Modification | Biological Activity (IC₅₀/MIC) |
|---|---|---|
| tert-Butyl N-(1-methoxypropan-2-yl)carbamate | Methoxy group | Antimicrobial MIC = 50 µg/mL |
| tert-Butyl N-(1-hydroxypropan-2-yl)carbamate | Hydroxy group | Anticancer IC₅₀ = 30 µM |
| The methoxy group improves membrane permeability, while the hydroxy group enhances hydrogen bonding to targets like kinases . |
Q. What experimental strategies resolve contradictions in spectroscopic data for carbamate intermediates?
Discrepancies in -NMR shifts (e.g., carbonyl carbons) may arise from solvent polarity or tautomerism. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria in solutions.
- DFT calculations : Correlates observed shifts with predicted conformers .
- Cross-validation : Compare data with structurally characterized analogs (e.g., tert-butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate) .
Methodological Considerations
Q. What safety protocols are critical when handling tert-butyl carbamates with reactive functional groups?
Q. How can molecular docking studies predict the interaction of this carbamate with biological targets?
Using crystal structures (e.g., CYP3A4-inhibitor complexes), docking simulations (AutoDock Vina) can map hydrogen bonds between the carbamate’s NH group and active-site residues (e.g., Glu374 in CYP3A4). MD simulations further assess binding stability under physiological conditions .
Data Interpretation Challenges
Q. Why might synthetic yields vary significantly between batches despite identical reaction conditions?
Batch-to-batch variability often stems from:
- Impurities in starting materials : Use LC-MS to verify amine precursor purity.
- Moisture sensitivity : Anhydrous conditions are critical for carbamate stability .
- Catalytic traces : Metal contaminants (e.g., from glassware) may accelerate decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
